3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide
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Description
3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties , suggesting that this compound may interact with targets involved in these biological processes.
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the antimicrobial and anticancer properties of benzofuran derivatives , it is likely that this compound affects pathways related to these biological processes.
Result of Action
Benzofuran derivatives have been shown to have antimicrobial and anticancer properties , suggesting that this compound may have similar effects.
Biological Activity
3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C17H18N2O2S
- CAS Number : 941932-19-0
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound is believed to modulate these targets through binding at active sites, leading to alterations in their functional activity.
Potential Targets:
- COX-2 Inhibition : Similar compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.
- PfENR Inhibition : It may also exhibit anti-malarial properties by inhibiting the enzyme enoyl-acyl carrier protein reductase (PfENR), crucial for the survival of malaria parasites.
Anti-inflammatory Properties
Research indicates that compounds with similar structures to this compound demonstrate significant anti-inflammatory effects. For instance, studies have shown that benzothiophene carboxamide compounds effectively reduce inflammation markers in various models .
Antimicrobial Activity
The benzofuran moiety is associated with a wide range of biological activities, including antimicrobial effects. Compounds derived from benzofuran have been reported to exhibit antibacterial and antifungal properties, making them promising candidates for further development against resistant strains .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, the administration of benzothiophene derivatives resulted in a significant decrease in paw edema compared to control groups. The mechanism was linked to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Antimicrobial Efficacy
A series of benzofuran derivatives were tested against various bacterial strains. The results indicated that compounds with similar structural features exhibited MIC values lower than traditional antibiotics, suggesting enhanced potency against resistant strains.
Properties
IUPAC Name |
3-[(4-propan-2-ylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11(2)25-13-9-7-12(8-10-13)19(23)21-16-14-5-3-4-6-15(14)24-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHIAWIMTOZREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.